Ethyl 3,6-dimethyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate
Description
The pyrrolo[3,2-d]pyrimidine scaffold is structurally analogous to purines, enabling interactions with enzymes like kinases and nucleoside phosphorylases . The 3,6-dimethyl and 4-oxo-4,5-dihydro substituents enhance its electronic profile and stability, making it a candidate for drug development.
Properties
IUPAC Name |
ethyl 3,6-dimethyl-4-oxo-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3/c1-4-17-11(16)7-6(2)13-9-8(7)12-5-14(3)10(9)15/h5,13H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASMQPXUYGAXRDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC2=C1N=CN(C2=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3,6-dimethyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as ethyl acetoacetate and substituted aldehydes can be reacted in the presence of urea and a catalytic amount of acid to form the desired pyrrolo[3,2-d]pyrimidine core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,6-dimethyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce oxo groups to hydroxyl groups or other reduced forms.
Substitution: This reaction can replace one substituent with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups at specific positions on the pyrrolo[3,2-d]pyrimidine core.
Scientific Research Applications
Ethyl 3,6-dimethyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in studies related to enzyme inhibition and receptor binding due to its potential bioactivity.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 3,6-dimethyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind with high affinity to these targets, thereby modulating their activity and exerting its effects .
Comparison with Similar Compounds
Structural and Functional Variations
The table below summarizes key structural features, biological activities, and crystallographic data of analogous pyrrolo-pyrimidine and related derivatives:
Key Observations
Ring System Impact: The pyrrolo[3,2-d]pyrimidine core (target compound and analogs) enables purine-mimetic interactions, critical for kinase inhibition . Thieno-pyrrolo-pyrimidines () demonstrate that sulfur placement (position 2' vs. 3') influences cancer cell selectivity. For example, thieno[3',2':4,5] analogs show selective cytotoxicity, while thieno[2',3':4,5] derivatives are non-selective .
Substituent Effects: Methyl groups (target compound) likely improve lipophilicity and metabolic stability compared to bulkier substituents like diphenyl or dipentylamino groups . Amino groups (e.g., diethylamino, dipentylamino) contribute to hydrogen bonding and π-stacking, as seen in the planar structure of the diethylamino-diphenyl analog (dihedral angle: 5.80°) .
Crystallographic Insights: The thiazolo derivative () crystallizes in a monoclinic system (P21/n) with a large unit cell volume (2318.1 ų), suggesting loose packing due to steric hindrance from trimethoxybenzylidene groups . Pyrrolo[3,2-d]pyrimidine analogs with planar structures (e.g., ) exhibit strong π-π interactions (centroid distances: 3.595 Å), critical for crystalline stability and solubility .
Biological Activity
Ethyl 3,6-dimethyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate (CAS No. 51618-12-3) is a heterocyclic compound belonging to the pyrrolopyrimidine family. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antiviral, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : 235.24 g/mol
The structure features a pyrrolo[3,2-d]pyrimidine core with various substituents that influence its biological activity. Its unique arrangement allows for specific interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors involved in various cellular pathways. The compound's structure facilitates high-affinity binding to these targets, modulating their activity and leading to therapeutic effects.
Anticancer Activity
Research has shown that this compound exhibits significant anticancer properties. A study demonstrated that it has the potential to inhibit cell proliferation across various cancer cell lines. For example:
| Cell Line | GI% (Growth Inhibition) |
|---|---|
| HOP-92 (Lung Carcinoma) | 71.8% |
| NCI-H460 (Lung Carcinoma) | 66.12% |
| ACHN (Renal Carcinoma) | 66.02% |
The compound showed a mean growth inhibition of approximately 43.9% across 56 different cancer cell lines .
Enzyme Inhibition
This compound has been investigated for its inhibitory effects on cyclin-dependent kinases (CDKs). The IC values for CDK2 inhibition range from 0.09 µM to 1.58 µM, indicating potent activity against this target .
Anti-inflammatory Activity
In addition to its anticancer properties, preliminary studies suggest that this compound may also exhibit anti-inflammatory effects by modulating pathways involved in inflammation response.
Case Studies
- In Vitro Studies : A series of in vitro experiments were conducted using renal carcinoma cell lines to evaluate the cytotoxic effects of this compound. Results indicated significant growth inhibition compared to control groups.
- Cell Cycle Analysis : The compound was shown to induce cell cycle arrest in the G0–G1 phase in treated cancer cells, suggesting a mechanism by which it inhibits proliferation by preventing cells from progressing through the cycle .
Comparison with Similar Compounds
This compound shares structural similarities with other pyrrolopyrimidine derivatives but is distinguished by its specific substitution pattern that enhances its biological activity.
| Compound | Biological Activity |
|---|---|
| Ethyl 4-methylpyrimidine | Moderate anticancer activity |
| Ethyl 6-methylpyrimidine | High CDK inhibition but lower cytotoxicity |
Q & A
Q. What are the optimized synthetic routes for Ethyl 3,6-dimethyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via cyclocondensation of 3-amino-2-cyanopyrrole derivatives with formamide or via substitution reactions using aromatic isocyanates followed by amine/phenol addition. For example:
- Method A : Reflux 3-amino-2-cyanopyrrole with formamide in DMF and methanol (6–8 hours, 70–80°C), yielding ~65–75% after recrystallization from ethanol-DMF .
- Method B : Use catalytic sodium ethoxide (0.1–0.5 mol%) in ethanol to facilitate nucleophilic substitution with dipentylamine, achieving higher regioselectivity (>85% purity) .
Key factors include solvent polarity (DMF enhances cyclization), temperature control (prevents side reactions), and catalyst choice (NaOEt improves reaction rate).
Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks using chemical shifts: the ethyl ester group appears as a triplet (δ ~1.3 ppm for CH3) and quartet (δ ~4.3 ppm for CH2). The pyrrolo[3,2-d]pyrimidine core shows aromatic protons at δ 7.5–8.5 ppm .
- IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹) and NH/OH bonds (if present) .
- HPLC-MS : Use reverse-phase C18 columns (acetonitrile/water gradient) with ESI+ detection to verify molecular ion peaks (e.g., [M+H]+ at m/z 293.1) and purity (>95%) .
Advanced Research Questions
Q. How does the crystal packing and hydrogen-bonding network influence the compound’s physicochemical properties?
- Methodological Answer : Single-crystal X-ray diffraction (SHELX refinement) reveals:
- Packing : Molecules form 2D networks via C–H···O hydrogen bonds (d = 2.8–3.2 Å) and π–π interactions between pyrrolopyrimidine rings (centroid distance = 3.60 Å) .
- Impact : These interactions enhance thermal stability (Tdec > 200°C) and solubility in polar aprotic solvents (e.g., DMSO). Disorder in the ethoxy group (occupancy ratio 0.54:0.46) suggests conformational flexibility .
Q. What strategies resolve contradictions in reported synthetic yields or crystallographic parameters?
- Methodological Answer :
- Yield Discrepancies : Compare solvent systems (e.g., ethanol vs. methanol recrystallization) and catalyst loading. For example, excess NaOEt (>1 mol%) may reduce yield due to ester hydrolysis .
- Crystallographic Variations : Use R-factor analysis (e.g., wR2 < 0.18) and check for twinning or disorder (e.g., SHELXL refinement flags). Discrepancies in dihedral angles (e.g., 5.8° vs. 6.5°) may arise from temperature-dependent lattice effects .
Q. How can structure-activity relationship (SAR) studies guide the design of bioactive derivatives?
- Methodological Answer :
- Substitution Patterns : Introduce electron-withdrawing groups (e.g., Cl at C3) to enhance binding to purine receptors (IC50 < 100 nM). Replace the ethyl ester with amides to improve metabolic stability .
- Bioactivity Assays : Test derivatives against 5-HT3 receptors (radioligand binding) or cancer cell lines (MTT assay). For example, N-cyclohexyl-thioacetamide analogs show potent TLR4 inhibition (EC50 = 0.8 µM) .
Q. What computational methods predict intermolecular interactions and conformational dynamics?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
